molecular formula C12H19NO3 B15228874 tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B15228874
M. Wt: 225.28 g/mol
InChI Key: TZFSRKZPRIJHFU-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: This compound (CAS 1311390-85-8) features a bicyclo[2.2.2]octane framework with a ketone group at position 6 and a tert-butoxycarbonyl (Boc) protecting group at position 2. Its stereochemistry, (1R,4S), is critical for its interactions in medicinal chemistry and asymmetric synthesis .

Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.28 g/mol Physical Properties:

  • Boiling Point: 325.8 ± 25.0 °C (predicted)
  • Density: 1.139 ± 0.06 g/cm³ (predicted) .

Applications: Widely used as a chiral building block in pharmaceuticals, particularly in protease inhibitors and kinase-targeting drugs .

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)10(14)6-8/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1

InChI Key

TZFSRKZPRIJHFU-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1C(=O)C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-azabicyclo[2.2.2]octane derivatives.

    Reaction Conditions: The key steps involve the introduction of the tert-butyl ester group and the formation of the bicyclic structure. This is often achieved through a series of reactions including esterification, cyclization, and oxidation.

    Catalysts and Reagents:

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimization: Optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products.

    Purification: Advanced purification techniques such as crystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated derivatives, which can be further utilized in chemical synthesis or pharmaceutical applications.

Scientific Research Applications

tert-Butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their function.

    Pathways Involved: It may modulate biochemical pathways related to neurotransmission, making it of interest in neurological research.

Comparison with Similar Compounds

Stereoisomers

  • tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1637688-37-9):

    • Enantiomer of the target compound with reversed stereochemistry at positions 1 and 3.
    • Identical molecular formula and weight but distinct biological activity due to spatial arrangement .
  • tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1818843-13-8):

    • Ketone group at position 5 instead of 5.
    • Altered electronic distribution affects hydrogen-bonding capacity and reactivity in synthesis .

Variations in Bicyclic Framework

  • Ketone at position 7 instead of 6. Reduced ring strain compared to bicyclo[2.2.2], altering solubility and metabolic stability .
  • tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS 1408075-90-0):

    • Spirocyclic structure instead of fused bicyclic system.
    • Enhanced conformational flexibility, impacting binding affinity in drug design .

Functional Group Modifications

  • tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1932218-47-7): Hydroxyl group at position 5 introduces hydrogen-bonding capability. Potential for derivatization (e.g., phosphorylation or glycosylation) in prodrug development .
  • Critical for synthesizing kinase inhibitors with improved selectivity .

Substituent Additions

  • tert-butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1178881-82-7):
    • Bulky carbamoyl substituent at position 6 increases steric hindrance.
    • Enhances binding to hydrophobic pockets in enzyme active sites .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate 1311390-85-8 C₁₂H₁₉NO₃ 225.28 Bicyclo[2.2.2], 6-keto, (1R,4S) Protease inhibitors
tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate 1637688-37-9 C₁₂H₁₉NO₃ 225.28 Enantiomeric stereochemistry Chiral auxiliaries
tert-butyl (1R,5S)-7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate - C₁₂H₁₉NO₄ 241.28 Bicyclo[3.2.1], 7-keto, oxa bridge Antibacterial agents
tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate 1932218-47-7 C₁₂H₂₁NO₃ 227.30 5-hydroxy substituent Prodrug synthesis
tert-butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate 1178881-82-7 C₂₂H₃₂N₂O₄ 388.50 Carbamoyl substituent Enzyme inhibitors

Key Research Findings

  • Stereochemical Impact : The (1R,4S) configuration in the target compound shows 10-fold higher activity in inhibiting HIV protease compared to its (1S,4R) enantiomer .
  • Functional Group Influence: Hydroxy and amino derivatives exhibit improved solubility (>50% in aqueous buffers) compared to the parent ketone, making them favorable for oral drug formulations .
  • Safety Profiles: Compounds with amino groups (e.g., CAS 1311390-87-0) require stringent handling (e.g., P305+P351+P338 precautions) due to respiratory toxicity risks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantiomerically pure tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate, and how do reaction conditions influence stereochemical outcomes?

  • Methodology :

  • Lactonization Strategy : Acidic conditions promote intramolecular lactonization in precursors with cis-configured hydroxyl and carboxyl groups, enabling isolation of the desired bicyclic product. For example, cis-5-hydroxypipecolic acid derivatives undergo lactonization under mild acid (e.g., HOAc), while trans-isomers remain unreacted, simplifying diastereomer separation .
  • Chiral Pool Synthesis : Use enantiopure starting materials (e.g., 4-hydroxyproline analogs) to retain configuration during bicyclization. Absolute stereochemistry is confirmed via Flack parameter analysis in X-ray crystallography .
    • Data Table :
Starting MaterialReaction ConditionsKey ProductYieldReference
cis-5-Hydroxypipecolic acidHOAc, RT, 12h(1R,4R)-Lactone78%
Racemic precursorNaHB(OAc)₃, DCMDiastereomeric mixture65%

Q. How is the stereochemistry of this bicyclic compound confirmed experimentally?

  • Integrated Approach :

  • X-ray Crystallography : SHELXL refinement with Flack parameter analysis (e.g., Flack = 0.1(7)) provides absolute configuration verification .
  • NMR Spectroscopy : 1^1H-1^1H coupling constants (JJ) and NOESY correlations distinguish cis vs. trans ring junctions. For example, axial-equatorial proton couplings in the bicyclic system resolve bridgehead stereochemistry .
    • Key Data :
  • Crystal System : Orthorhombic, space group P212121P2_12_12_1, a=9.6472a = 9.6472 Å, Z=4Z = 4 .
  • NMR : δ 4.61–4.82 (m, 2H, bridgehead H), 1.47 (s, 9H, tert-butyl) .

Q. What analytical techniques are critical for characterizing this compound?

  • Techniques :

  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calc. 228.12358, found 228.1243) .
  • IR Spectroscopy : Lactone C=O stretch at ~1740 cm⁻¹ and carbamate C=O at ~1680 cm⁻¹ .
  • Polarimetry : Specific optical rotation ([α]ᴅ) to verify enantiopurity (e.g., +52° for (1R,4R)) .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and crystallographic data during structure elucidation?

  • Case Study :

  • Issue : Discrepancies in bridgehead proton assignments due to dynamic effects in NMR vs. static X-ray structures.
  • Solution : Variable-temperature NMR to assess conformational flexibility. For rigid bicyclic systems, NOESY cross-peaks align with crystallographic distances .
    • Validation : Compare experimental 1^1H-13^13C HMBC correlations with computed DFT models (e.g., Gaussian 16) .

Q. What computational methods predict the reactivity of this bicyclic scaffold in medicinal chemistry?

  • Approach :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to evaluate binding to biological targets (e.g., proteases or kinases).
  • DFT Calculations : Assess strain energy (~15 kcal/mol for bicyclo[2.2.2]octane) and orbital interactions influencing nucleophilic reactivity at the lactone carbonyl .
    • Application : The rigid scaffold mimics proline in peptide analogs, enhancing metabolic stability in drug candidates .

Q. How does the bicyclic framework influence stability under varying pH and temperature conditions?

  • Experimental Design :

  • Kinetic Studies : Monitor lactone hydrolysis via HPLC at pH 2–10. The bicyclic structure resists ring-opening below pH 4 due to steric hindrance .
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C, confirming thermal stability for storage .

Q. What strategies improve diastereoselectivity in derivatives of this compound?

  • Methodology :

  • Chiral Auxiliaries : Introduce Evans oxazolidinones to control stereochemistry during functionalization (e.g., α-alkylation) .
  • Catalytic Asymmetric Synthesis : Use Jacobsen’s Co-salen catalysts for epoxidation of olefinic intermediates .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly when scaling up lactonization reactions?

  • Root Cause : Competing intermolecular esterification in concentrated solutions reduces lactone formation.
  • Mitigation : Optimize solvent polarity (e.g., switch from THF to toluene) and dilute reaction conditions to favor intramolecular cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.